1-(4-cyclopentylpyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylic acid -

1-(4-cyclopentylpyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylic acid

Catalog Number: EVT-5579312
CAS Number:
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

QMMSB (Quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate)

Compound Description: QMMSB is a synthetic cannabinoid receptor agonist (SCRA). This compound is structurally similar to QMPSB and was developed as part of research into SCRAs. In vitro studies revealed that ester hydrolysis is a crucial step in its phase I metabolism, primarily catalyzed by hCES1 isoforms. []

Relevance: While QMMSB doesn't share a direct structural resemblance to 1-(4-cyclopentylpyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylic acid, its presence in a paper discussing the synthesis and biological evaluation of various carboxylic acid derivatives highlights the relevance of carboxylic acids in medicinal chemistry. This connection implicitly suggests a broader class of compounds that 1-(4-cyclopentylpyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylic acid could be categorized within. []

QMiPSB (Quinolin-8-yl 4-methyl-3-[(propan-2-yl)sulfamoyl]benzoate)

Compound Description: QMiPSB, also known as SGT-46, is another SCRA that exhibits structural similarities to QMPSB. Similar to QMMSB, ester hydrolysis plays a significant role in the phase I metabolism of QMiPSB. Notably, this process is primarily driven by hCES1 isoforms. []

Relevance: Although QMiPSB does not bear a direct structural resemblance to 1-(4-cyclopentylpyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylic acid, its inclusion alongside QMMSB underscores the significance of carboxylic acid derivatives in medicinal chemistry, particularly in the development of SCRAs. The presence of these compounds in the provided literature implicitly suggests a broader category of carboxylic acid derivatives that 1-(4-cyclopentylpyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylic acid might belong to. []

(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid

Compound Description: This compound is a soluble guanylate cyclase (sGC) activator developed for potential use in treating glaucoma via topical ocular delivery. It demonstrates the ability to activate oxidized sGC, thus restoring the catalytic production of cGMP. []

Relevance: The presence of a piperidine-4-carboxylic acid moiety within this sGC activator holds structural relevance to 1-(4-cyclopentylpyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylic acid. This shared motif highlights the potential for similar biological activities or applications for both compounds, particularly in areas related to sGC modulation or ocular therapies. []

2-(1-Benzofuran-2-yl) quinoline-4-carboxylic acids and Esters

Compound Description: These compounds have shown promising antiproliferative activity against various cancer cell lines. Their synthesis, DNA cleavage capabilities, and in silico ADMET properties have been extensively studied. Some derivatives, specifically 8b, 7a, and 7b, exhibited significant activity against MCF-7, Colo 205, and HepG2 cell lines, respectively, at low concentrations. [, ]

Relevance: The 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acids share a carboxylic acid functional group with 1-(4-cyclopentylpyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylic acid. This structural similarity, coupled with their promising antiproliferative activities, suggests that modifications to the core structure of 1-(4-cyclopentylpyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylic acid could lead to compounds with enhanced or diversified biological profiles, potentially including anti-cancer properties. [, ]

5-(1', 4'-Dideoxy-1', 4'-imino-D-erythrosyl)-2-methyl-3-furoic acid Derivatives

Compound Description: This group of compounds exhibits notable glycosidase inhibitory activities. Particularly, derivative 3a, containing a S-phenyl thioester group, acts as a selective α-L-fucosidase inhibitor. Another derivative, 4b, featuring a N-benzylcarboxamide group, shows potent β-galactosidase inhibitory activity. []

Relevance: The presence of carboxylic acid derivatives within this group, particularly their function as glycosidase inhibitors, underscores the potential for 1-(4-cyclopentylpyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylic acid to exhibit similar biological activities. Although the core structures differ, the shared carboxylic acid functionality and the focus on enzyme inhibition suggest a potential research direction for exploring the biological profile of 1-(4-cyclopentylpyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylic acid. []

1-(5-Chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic Acid (JNJ-42041935)

Compound Description: JNJ-42041935 acts as a potent and selective hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor. Developed through structure-based drug design, this compound has shown efficacy in preclinical models of inflammation-induced anemia. [, ]

Relevance: The shared carboxylic acid functionality between JNJ-42041935 and 1-(4-cyclopentylpyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylic acid, along with JNJ-42041935's potent HIF-PHD inhibitory activity, highlights a potential area of biological activity for the latter compound. This connection suggests that exploring the interaction of 1-(4-cyclopentylpyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylic acid with HIF-PHD could be a worthwhile research direction. [, ]

2-(4-Boronophenyl)quinoline-4-carboxylic Acid Derivatives

Compound Description: These compounds exhibit aggregation-induced emission (AIE) characteristics, emitting fluorescence at approximately 500 nm. Notably, they demonstrate selective recognition of d-ribose in buffer solutions. []

Relevance: The inclusion of 2-(4-boronophenyl)quinoline-4-carboxylic acid derivatives in this context highlights the utility of modifying carboxylic acid-containing compounds to achieve desirable fluorescence properties and molecular recognition capabilities. While structurally distinct from 1-(4-cyclopentylpyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylic acid, this example suggests that similar modifications to the latter compound could yield derivatives with interesting photophysical properties or specific binding affinities. []

1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic Acid Derivatives

Compound Description: This series of compounds was identified as a new class of selective glycogen synthase kinase-3 (GSK-3) inhibitors. They exhibit favorable water solubility and demonstrated efficacy in modulating glycogen metabolism and stimulating intracellular β-catenin accumulation. []

Relevance: Although structurally distinct from 1-(4-cyclopentylpyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylic acid, the 1-(4-aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic acid derivatives highlight the potential of carboxylic acid-containing compounds as kinase inhibitors. This connection, albeit indirect, suggests that investigating the interaction of 1-(4-cyclopentylpyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylic acid with various kinases, including GSK-3, could be a valuable research endeavor. []

Properties

Product Name

1-(4-cyclopentylpyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylic acid

IUPAC Name

1-(4-cyclopentylpyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylic acid

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

InChI

InChI=1S/C15H21N3O3/c19-13(20)15(21)6-9-18(10-7-15)14-16-8-5-12(17-14)11-3-1-2-4-11/h5,8,11,21H,1-4,6-7,9-10H2,(H,19,20)

InChI Key

VVFYCYBZNWUKLD-UHFFFAOYSA-N

SMILES

C1CCC(C1)C2=NC(=NC=C2)N3CCC(CC3)(C(=O)O)O

Canonical SMILES

C1CCC(C1)C2=NC(=NC=C2)N3CCC(CC3)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.